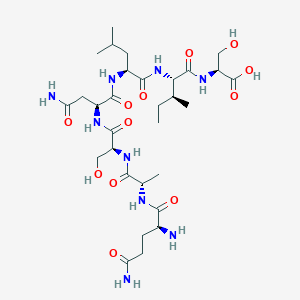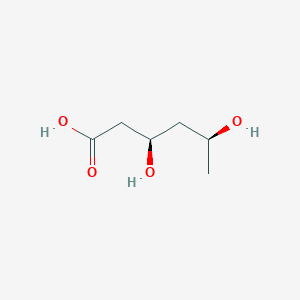
(3R,5S)-3,5-Dihydroxyhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of statins, which are used to lower cholesterol levels in the blood.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dihydroxyhexanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using a biocatalyst such as carbonyl reductase. This method offers high enantioselectivity and yield . The reaction typically requires the presence of a coenzyme, such as NADP, and coenzyme regeneration systems, such as glucose and glucose dehydrogenase .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of whole-cell biotransformation processes. For example, Lactobacillus kefir can be employed to achieve the asymmetric synthesis of the compound, resulting in high yields and diastereomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-3,5-Dihydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-3,5-Dihydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (3R,5S)-3,5-Dihydroxyhexanoic acid involves its role as an intermediate in biochemical pathways. In the case of statin synthesis, the compound is involved in the inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme responsible for cholesterol synthesis . This inhibition leads to a decrease in cholesterol levels in the blood.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: A chiral intermediate used in the synthesis of rosuvastatin.
(3R,5S)-1-Pyrroline-3-hydroxy-5-carboxylic acid: An alpha amino acid derivative with similar stereochemistry.
Uniqueness
(3R,5S)-3,5-Dihydroxyhexanoic acid is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of statins. Its high enantioselectivity and yield in synthetic processes make it a valuable compound in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
821772-71-8 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,5S)-3,5-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
InChI-Schlüssel |
RUSJDZRTPDUURW-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@@H](C[C@H](CC(=O)O)O)O |
Kanonische SMILES |
CC(CC(CC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


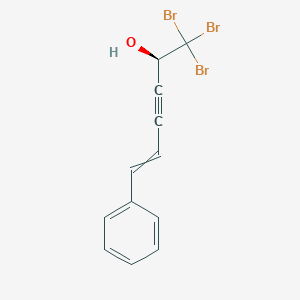

![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
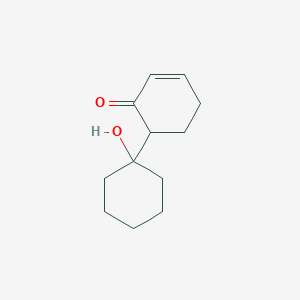
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14210746.png)
![2-{[(9-Ethyl-9H-fluoren-9-YL)oxy]methyl}oxirane](/img/structure/B14210749.png)
![1,2-Ethanediamine, N-cyclooctyl-N'-[1-(1-naphthalenyl)ethyl]-](/img/structure/B14210760.png)

![(4S)-4-[(1R)-1-hydroxybut-2-enyl]-1,3-oxazolidin-2-one](/img/structure/B14210773.png)
![1H-Benzimidazole-5-carboxamide, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14210784.png)
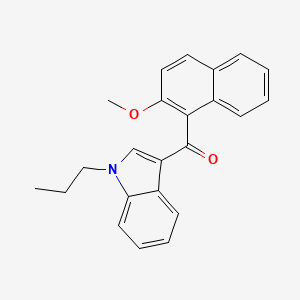
![N-[(4-Methoxyphenyl)methyl]-3-phenylpropan-1-imine N-oxide](/img/structure/B14210796.png)
